molecular formula C19H20O6 B12620207 3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol CAS No. 917591-58-3

3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol

Katalognummer: B12620207
CAS-Nummer: 917591-58-3
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: XKTWTAFQNMUSDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol is a complex organic compound characterized by the presence of multiple methoxy groups and a benzene-1,2-diol structure. This compound is part of the broader class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe final step involves the hydroxylation of the benzene ring to form the diol structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its methoxy groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol is unique due to its combination of methoxy and indene groups, which confer specific chemical reactivity and potential biological activities not observed in simpler dihydroxybenzenes .

Eigenschaften

CAS-Nummer

917591-58-3

Molekularformel

C19H20O6

Molekulargewicht

344.4 g/mol

IUPAC-Name

3-methoxy-6-(4,5,6-trimethoxy-3H-inden-1-yl)benzene-1,2-diol

InChI

InChI=1S/C19H20O6/c1-22-14-8-7-11(16(20)17(14)21)10-5-6-12-13(10)9-15(23-2)19(25-4)18(12)24-3/h5,7-9,20-21H,6H2,1-4H3

InChI-Schlüssel

XKTWTAFQNMUSDK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)C2=CCC3=C(C(=C(C=C32)OC)OC)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.